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Get Quote

Welcome to the technical support center for resolving challenges associated with protein

quantification in the presence of N-Lauroylsarcosine (Sarkosyl). This guide is designed for

researchers, scientists, and drug development professionals who encounter interference from

this anionic detergent in common protein assays. Here, we provide in-depth, experience-driven

answers and validated protocols to ensure the accuracy and reliability of your experimental

results.

Frequently Asked Questions (FAQs)
Q1: Why is my Bradford assay giving a high background
or inaccurate readings when my lysis buffer contains
Sarkosyl?
A: The Bradford assay's mechanism relies on the binding of Coomassie Brilliant Blue G-250

dye to proteins, primarily through interactions with basic (like arginine) and aromatic amino acid

residues.[1] This binding shifts the dye's maximum absorbance from 465 nm to 595 nm.[1][2]

Sarkosyl, as an anionic detergent, directly interferes with this process. At concentrations above

its critical micelle concentration (CMC), which can be as low as 6.2 mM in buffer, it can bind to

the Coomassie dye, causing a color change and an increase in absorbance at 595 nm even in
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the absence of protein.[3][4] This leads to a high background signal and an overestimation of

the protein concentration.

Q2: I am using a BCA assay, and my protein
concentrations seem unexpectedly high. Could Sarkosyl
be the culprit?
A: Yes, it is highly likely. The Bicinchoninic Acid (BCA) assay is a two-step process. First, under

alkaline conditions, Cu²⁺ is reduced to Cu¹⁺ by protein. In the second step, two molecules of

BCA chelate with each Cu¹⁺ ion, forming a purple-colored complex that strongly absorbs light

at 562 nm. While the BCA assay is known for its tolerance to some non-ionic detergents, it is

susceptible to interference from substances that can reduce Cu²⁺.[5][6] Sarkosyl can interfere

with the BCA assay, leading to inflated absorbance values and consequently, an overestimation

of protein concentration.[7]

Q3: At what concentration does Sarkosyl typically start
to interfere with these assays?
A: Interference is concentration-dependent. For the Bradford assay, significant interference is

often observed at Sarkosyl concentrations as low as 0.05-0.1%. The BCA assay is generally

more robust but can also be affected by similar concentrations. The critical micelle

concentration (CMC) of Sarkosyl is a key factor; above the CMC, the detergent forms micelles

that can exacerbate interference.[3] The CMC of Sarkosyl is approximately 13 mM in pure

water and can be lower in buffered solutions (e.g., 6.2 mM in 20 mM phosphate buffer).[3]

Q4: How can I confirm that Sarkosyl is the interfering
substance in my buffer?
A: A simple diagnostic test is to run two standard curves. Prepare one set of protein standards

(e.g., BSA) in a Sarkosyl-free buffer and a second set in the exact same buffer composition as

your unknown samples, including the same concentration of Sarkosyl. If the standard curve

prepared with Sarkosyl shows a significant upward shift or a high y-intercept (background

absorbance) compared to the Sarkosyl-free curve, it confirms the interference.
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Troubleshooting Workflow: Selecting the Right
Strategy
When faced with Sarkosyl interference, the appropriate corrective action depends on your

sample's protein concentration, the downstream application, and the resources available. The

following diagram outlines a decision-making workflow to guide your choice.
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Caption: Decision workflow for troubleshooting Sarkosyl interference.
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In-Depth Troubleshooting Guides
Strategy 1: Sample Dilution
This is the simplest and quickest method to mitigate interference, provided the initial protein

concentration is sufficiently high.

Principle: By diluting the sample, the concentration of Sarkosyl is reduced to a level below its

interference threshold, while keeping the protein concentration within the detectable range of

the assay.

When to Use: Ideal for concentrated protein lysates (>1 mg/mL).

Protocol:

Determine the approximate interference threshold of your assay for Sarkosyl using the

diagnostic test described in Q4.

Calculate the dilution factor needed to bring the Sarkosyl concentration below this

threshold. For example, if your sample contains 1% Sarkosyl and the assay is compatible

with 0.05% Sarkosyl, a 1:20 dilution is required.

Dilute your sample with a compatible buffer (e.g., PBS or Tris-buffered saline) that does

not contain Sarkosyl.

Crucially, prepare your protein standards in the same final diluted buffer composition to

ensure an accurate standard curve.

Perform the Bradford or BCA assay as usual. Remember to multiply the final concentration

by the dilution factor to determine the original sample concentration.

Strategy 2: Protein Precipitation (TCA/Acetone)
Precipitation is a highly effective method for removing detergents, salts, and other interfering

substances from a protein sample.[5][8][9][10]

Principle: Trichloroacetic acid (TCA) causes proteins to lose their hydration shell and

precipitate out of solution. A subsequent wash with cold acetone removes the TCA and other
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soluble contaminants like Sarkosyl, leaving a clean protein pellet.[9][11]

When to Use: When dilution is not an option due to low protein concentration, or when

complete removal of Sarkosyl is required for downstream applications.

Detailed Protocol:

Precipitation: To 100 µL of your protein sample in a microcentrifuge tube, add 100 µL of

ice-cold 20% TCA.[11][12] (Final TCA concentration will be 10%).

Vortex briefly and incubate on ice for 30 minutes to allow for complete protein

precipitation.[11]

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the protein.[13]

Carefully aspirate and discard the supernatant, which contains the Sarkosyl.

Wash: Add 500 µL of ice-cold acetone to the pellet.[11] This step washes away any

residual TCA and detergent.

Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.

Carefully aspirate and discard the acetone. Repeat the wash step (steps 5-7) one more

time for thorough cleaning.[13][14]

Resuspension: Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as

this can make resuspension difficult.[11]

Resuspend the clean protein pellet in a buffer compatible with your assay (e.g., PBS or a

mild solution of 1% SDS, which is compatible with the BCA assay).

Strategy 3: Utilize a Detergent-Compatible Protein Assay
Several commercially available protein assay kits have been specifically formulated to be

compatible with detergents, including anionic ones like Sarkosyl.

Principle: These kits often use proprietary reagents that either resist the effects of detergents

or include a precipitation step to clean up the sample before colorimetric detection. The
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DC™ (Detergent Compatible) Protein Assay, for instance, is based on the Lowry method but

has been modified for compatibility with detergents.[15]

When to Use: When you frequently work with detergent-containing buffers and require a

more streamlined workflow without extra precipitation steps.

Examples of Kits:

DC™ Protein Assay (Bio-Rad): A detergent-compatible assay based on the Lowry method.

[15]

Detergent Compatible Bradford Assay Kits: Several manufacturers offer modified Bradford

assays that are compatible with common detergents up to certain concentrations (e.g.,

1%).[1][2][16]

Procedure: Always follow the manufacturer's specific protocol for these kits. It is still

recommended to prepare your protein standards in the same buffer as your samples to

achieve the highest accuracy.

Comparative Summary of Troubleshooting
Strategies
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Strategy Principle Pros Cons Best For

Sample Dilution

Reduce Sarkosyl

concentration

below

interference

threshold.

- Fast and

simple- No

sample loss

- Requires high

initial protein

concentration-

May not be

sufficient for very

high Sarkosyl

levels

Concentrated

protein lysates

(>1 mg/mL).

Protein

Precipitation

Physically

separate protein

from soluble

contaminants.

- Complete

removal of

Sarkosyl and

other

interferents[8][9]-

Concentrates the

protein sample

- More time-

consuming-

Potential for

protein loss and

incomplete

resuspension

Low

concentration

samples or when

complete

detergent

removal is

critical.

Detergent-

Compatible

Assay

Use reagents

specifically

designed to

tolerate

detergents.

- Convenient,

streamlined

workflow- Good

accuracy when

used as directed

- Can be more

expensive than

standard assays-

Compatibility

limits still apply

and must be

checked

Labs that

routinely use

detergent-based

lysis buffers.

Mechanisms of Interference: A Closer Look
The following diagram illustrates the chemical basis of Sarkosyl's interference with both the

Bradford and BCA assays.
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Caption: Mechanisms of Sarkosyl interference in protein assays.

By understanding the root cause of the interference and applying the appropriate validated

troubleshooting strategy, you can overcome the challenges posed by Sarkosyl and ensure the

integrity of your protein quantification data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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